2-(3-chlorophenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one

Physicochemical profiling Drug-likeness Chromeno-pyrazole SAR

2-(3-Chlorophenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one (CAS 954107-28-9) is a fully oxidized chromeno[2,3-c]pyrazol-3-one heterocycle with molecular formula C₁₈H₁₃ClN₂O₃ and molecular weight 340.76 g/mol. It belongs to a class of fused tricyclic compounds that combine a chromene (benzopyran) ring with a pyrazolone moiety, a scaffold associated with diverse pharmacological activities including antimicrobial, antioxidant, and enzyme inhibitory properties.

Molecular Formula C18H13ClN2O3
Molecular Weight 340.76
CAS No. 954107-28-9
Cat. No. B2819653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorophenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one
CAS954107-28-9
Molecular FormulaC18H13ClN2O3
Molecular Weight340.76
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC(=CC=C4)Cl
InChIInChI=1S/C18H13ClN2O3/c1-2-23-15-8-3-5-11-9-14-17(24-16(11)15)20-21(18(14)22)13-7-4-6-12(19)10-13/h3-10H,2H2,1H3
InChIKeyFBZFBIMMGSJWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Chlorophenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one (CAS 954107-28-9): Chemical Identity & Scaffold Context for Research Procurement


2-(3-Chlorophenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one (CAS 954107-28-9) is a fully oxidized chromeno[2,3-c]pyrazol-3-one heterocycle with molecular formula C₁₈H₁₃ClN₂O₃ and molecular weight 340.76 g/mol . It belongs to a class of fused tricyclic compounds that combine a chromene (benzopyran) ring with a pyrazolone moiety, a scaffold associated with diverse pharmacological activities including antimicrobial, antioxidant, and enzyme inhibitory properties [1]. The compound features a 3-chlorophenyl substituent at the N-2 position of the pyrazolone ring and an ethoxy group at the 8-position of the chromene ring, a substitution pattern that differentiates it from the broader class of chromeno[2,3-c]pyrazole derivatives primarily studied in recent academic literature [2].

Why Close Analogs of 2-(3-Chlorophenyl)-8-ethoxy-chromeno[2,3-c]pyrazol-3-one Cannot Be Interchanged in Research


Chromeno[2,3-c]pyrazol-3-one derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity, where even modest changes in substitution pattern can substantially alter biological activity profiles [1]. The target compound's combination of a 3-chlorophenyl group (electron-withdrawing, hydrophobic) and an 8-ethoxy substituent (electron-donating, lipophilic) creates a distinct electronic and steric environment that differs from analogs lacking the 8-ethoxy group (e.g., CAS 954107-08-5) or bearing alternative aryl substituents (e.g., CAS 954107-29-0). Recent SAR analyses confirm that electron-withdrawing and hydrophobic substitutions on the chromeno[2,3-c]pyrazol-(2H)-one core significantly enhance antimicrobial potency [1]. Substituting the target compound with a non-ethoxy analog loses a key hydrogen-bond acceptor site and alters both molecular topology and lipophilicity, while substituting with a dimethylphenyl analog (CAS 954107-29-0) changes the electronic character of the N-aryl ring. These structural differences preclude reliable functional interchangeability without experimental validation.

Quantitative Differentiation Evidence for 2-(3-Chlorophenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one Versus Closest Analogs


Molecular Topology & Physicochemical Property Differentiation Versus Non-Ethoxy Analog (CAS 954107-08-5)

The target compound (CAS 954107-28-9) incorporates an 8-ethoxy substituent absent in the closest direct analog 2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one (CAS 954107-08-5, PubChem CID 46329152) [1]. The ethoxy group increases molecular weight by 44.05 g/mol, adds one hydrogen-bond acceptor and one rotatable bond, and alters topological polar surface area (TPSA). Computed properties for the non-ethoxy analog (CID 46329152) include TPSA = 41.9 Ų, XLogP3-AA = 3.8, rotatable bond count = 1, and hydrogen-bond acceptor count = 3 [2]. The target compound has an additional oxygen atom (ethoxy) that increases TPSA (estimated ~51 Ų), adds one rotatable bond (ethyl side chain), and raises hydrogen-bond acceptor count to 4. The ethoxy group contributes additional lipophilicity beyond the computed XLogP3-AA value for the non-ethoxy analog, directly affecting membrane permeability and solubility profiles .

Physicochemical profiling Drug-likeness Chromeno-pyrazole SAR

Substituent Electronic & Lipophilic Profile Differentiation Versus Dimethylphenyl Analog (CAS 954107-29-0)

The target compound bears a 3-chlorophenyl group (Hammett σ_meta for Cl ≈ +0.37, electron-withdrawing via inductive effect) at the N-2 position, whereas CAS 954107-29-0 bears a 3,4-dimethylphenyl group (Hammett σ_meta for CH₃ ≈ -0.07, σ_para ≈ -0.17; electron-donating via hyperconjugation) [1]. Recent SAR analysis of chromeno[2,3-c]pyrazol-(2H)-one derivatives demonstrated that electron-withdrawing and hydrophobic substitutions on the N-aryl ring significantly enhance antimicrobial potency relative to electron-donating groups, with compound 3j exhibiting broad-spectrum bactericidal and fungicidal activity (MIC 58–458 µg/mL) and compound 1 surpassing fluconazole (activity index near 100%) [2]. The 3-chlorophenyl group on the target compound aligns with this potency-enhancing electron-withdrawing substitution pattern, while the 3,4-dimethylphenyl analog (CAS 954107-29-0, MW 334.4 g/mol) represents an electron-donating configuration predicted by class-level SAR to exhibit comparatively weaker antimicrobial activity [2].

Electron-withdrawing/donating SAR Antimicrobial pharmacophore Fragment-based design

Hydrogen-Bond Acceptor Capacity & Solubility Differentiation from Non-Ethoxy Chromeno-Pyrazolone Scaffolds

The 8-ethoxy substituent on the target compound provides an additional hydrogen-bond acceptor (ether oxygen) and increased conformational flexibility (ethyl rotatable side chain) compared to the parent chromeno[2,3-c]pyrazol-3-one scaffold lacking this group . The non-ethoxy analog (PubChem CID 46329152) has 0 hydrogen-bond donors and 3 hydrogen-bond acceptors (2 lactam carbonyl oxygens + 1 chromene ring oxygen) with a computed TPSA of 41.9 Ų [1]. The target compound adds a fourth hydrogen-bond acceptor (ethoxy oxygen), estimated TPSA ~51 Ų, and gains two additional rotatable bonds (ethyl C-C and C-O), predicting measurably different aqueous solubility and crystallinity . This molecular feature is structurally analogous to the ethoxy-substituent effects reported in chromone-pyrazole dyads and related fused heterocycles where alkoxy chain length modulates biological activity and pharmacokinetic properties [2].

Solubility optimization Hydrogen-bond potential Lead optimization

Antimicrobial Class-Level Potency Prediction: Chromeno[2,3-c]pyrazol-3-one Scaffold with 3-Chlorophenyl Substitution

A 2025 study of 14 chromeno[2,3-c]pyrazol-(2H)-one derivatives demonstrated that electron-withdrawing and hydrophobic N-aryl substitutions significantly enhance antimicrobial activity against drug-susceptible and resistant strains of E. coli ATCC 25922, S. aureus ATCC 29213, B. cereus ATCC 10876, and C. albicans clinical isolates [1]. The most potent compound (3j) displayed MIC values of 58–458 µg/mL with bactericidal and fungicidal properties (MBC/MFC ratio ≤ 4), while compound 1 surpassed fluconazole with an activity index near 100% [1]. The target compound's 3-chlorophenyl group (σ_meta-Cl = +0.37) falls within the electron-withdrawing substitution category associated with enhanced potency, and the 8-ethoxy group adds hydrophobic bulk consistent with the potency-enhancing lipophilic substitution trend [2]. In silico screening of related chromen[2,3-c]pyrazole derivatives (1–14) using molecular docking against the 2Y9X protein structure and DFT calculations (B3LYP/6-31G+(d,p)) provided computational validation that derivatives with electron-withdrawing substituents exhibit superior binding affinity and reactivity descriptors compared to the low-activity compound 1 [3].

Antimicrobial screening Anti-infective drug discovery SAR-guided procurement

Commercial Availability & Purity Specification for Reproducible Research Procurement

The target compound is commercially available from a reputable chemical supplier with a specified purity of ≥95% (Catalog Number CM819982) . In contrast, several closest analogs show more limited or undocumented commercial sourcing: CAS 954107-08-5 (non-ethoxy analog, Catalog CM821259, 95%+) is available but lacks the 8-ethoxy differentiation; CAS 954107-29-0 (dimethylphenyl analog) has documented sourcing but limited stock visibility; and the broader class of chromeno[2,3-c]pyrazol-(2H)-one derivatives described in academic literature are primarily available through custom synthesis rather than off-the-shelf procurement [1]. The target compound's defined purity (≥95%) and stock availability enables immediate experimental use without purification, reducing lead time and variability in biological assays.

Compound sourcing Research reproducibility Building block procurement

Recommended Research & Industrial Application Scenarios for 2-(3-Chlorophenyl)-8-ethoxy-chromeno[2,3-c]pyrazol-3-one (CAS 954107-28-9)


Antimicrobial Lead Optimization Using Electron-Withdrawing N-Aryl Chromeno-Pyrazolone Scaffolds

This compound is positioned as a privileged starting point for anti-infective drug discovery programs targeting drug-resistant bacterial and fungal pathogens. Its 3-chlorophenyl (electron-withdrawing) and 8-ethoxy (lipophilic) substitution pattern is consistent with the potency-enhancing SAR trends identified in the 2025 chromeno[2,3-c]pyrazol-(2H)-one study, where electron-withdrawing and hydrophobic N-aryl groups produced compounds with broad-spectrum bactericidal and fungicidal activity (MIC 58–458 µg/mL, MBC/MFC ≤4) surpassing fluconazole [1]. The compound can serve as a core scaffold for further derivatization at the 6-position or modification of the ethoxy chain length to optimize potency, selectivity, and pharmacokinetics.

Comparative Physicochemical Profiling of Chromeno-Pyrazolone Substitution Effects

The target compound's 8-ethoxy group provides a measurable differentiation in hydrogen-bond acceptor count (4 vs. 3), TPSA (est. ~51 vs. 41.9 Ų), and rotatable bond count (3 vs. 1) compared to the non-ethoxy analog [2]. This makes CAS 954107-28-9 a valuable tool compound for systematic studies correlating alkoxy substitution with solubility, permeability, metabolic stability, and target binding kinetics within the chromeno[2,3-c]pyrazol-3-one series, supporting medicinal chemistry optimization campaigns.

Computational Chemistry & Molecular Docking Validation Studies

The chromen[2,3-c]pyrazole core has been validated through DFT calculations (B3LYP/6-31G+(d,p)) and molecular docking against the 2Y9X protein structure, demonstrating that derivatives with favorable electron density distributions and frontier molecular orbital energies exhibit superior binding affinity [3]. The target compound, with its distinct 3-chlorophenyl and 8-ethoxy substitution, provides a structurally defined entity for in silico screening, QSAR model building, and pharmacophore refinement, particularly for tyrosinase inhibition and antimicrobial target engagement studies.

Chemical Biology Tool Compound for Target Identification in Antimicrobial Pathways

Given the class-level antimicrobial activity demonstrated by chromeno[2,3-c]pyrazol-(2H)-one derivatives against E. coli, S. aureus, B. cereus, and C. albicans [1], the target compound can be employed as a probe molecule for target deconvolution studies, resistance mechanism elucidation, and mode-of-action investigations. Its commercial availability at defined purity (≥95%) supports reproducible chemical biology experiments without the batch-to-batch variability inherent in custom-synthesized academic analogs.

Quote Request

Request a Quote for 2-(3-chlorophenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.